molecular formula C12H10FN B1362349 3'-Fluoro-biphenyl-4-ylamine CAS No. 5728-66-5

3'-Fluoro-biphenyl-4-ylamine

Cat. No. B1362349
CAS RN: 5728-66-5
M. Wt: 187.21 g/mol
InChI Key: DOUHEBIOTFMLAJ-UHFFFAOYSA-N
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Description

3’-Fluoro-biphenyl-4-ylamine is a chemical compound with the molecular formula C12H10FN . It has a molecular weight of 187.21 g/mol .


Molecular Structure Analysis

The molecular structure of 3’-Fluoro-biphenyl-4-ylamine consists of a biphenyl group (two connected phenyl rings) with an amine (-NH2) group attached to one of the carbon atoms and a fluorine atom attached to a carbon atom in the other phenyl ring .


Physical And Chemical Properties Analysis

3’-Fluoro-biphenyl-4-ylamine has a density of 1.2±0.1 g/cm3 and a boiling point of 310.5±17.0 °C at 760 mmHg . The exact melting point is not specified in the sources I found .

Scientific Research Applications

Synthetic Applications

3'-Fluoro-biphenyl-4-ylamine and its derivatives are utilized in various synthetic protocols. For instance, the novel synthesis of 4-fluoro-2H-pyrazol-3-ylamines involves the reaction of acyl chloride with fluoroacetonitrile followed by ring closure, indicating the compound's versatility in synthesis under different steric and electronic demands (Cocconcelli et al., 2010). In another instance, the compound has been used in the synthesis of a variety of molecules, like imidazo[2,1-b]-1,3,4-thiadiazole derivatives, showcasing its utility in creating structurally complex molecules (Kundapur et al., 2012).

Fluorescent Probes and Sensing

Derivatives of 3'-Fluoro-biphenyl-4-ylamine are used in the development of fluorescent probes. For instance, donor–acceptor-substituted biphenyls have been explored as hydrogen bond- or pH-sensitive fluorescent probes. These probes exhibit analytically valuable features, such as well-separated absorption and emission bands, making them suitable for sensitive pH fluorosensing (Maus & Rurack, 2000). Similarly, fumaronitrile-based fluorogens integrated with biphenyl fluorogen and N,N-dimethyl groups have been developed, exhibiting red-to-near-infrared emission and aggregation-induced emission properties (Shen et al., 2012).

Kinase Inhibitor Studies

3'-Fluoro-biphenyl-4-ylamine and its derivatives have been studied extensively for their inhibitory activity on various kinases. Notably, studies have focused on the molecular orientations and active conformations of these inhibitors in complex with c-Met kinase, providing insights into the molecular features contributing to high inhibitory activity. These studies employ docking and quantitative structure–activity relationship (QSAR) methods, making significant contributions to the field of kinase inhibitor research (Caballero et al., 2011).

Liquid Crystal Research

The compound and its derivatives have been investigated for their potential applications in liquid crystal technology. For example, but-3-enyl-based fluorinated biphenyl liquid crystals have shown promising mesomorphic properties, including a broad nematic mesophase and high clearing points, making them suitable for liquid crystal display mixtures (Jiang et al., 2012).

Safety And Hazards

Safety data indicates that 3’-Fluoro-biphenyl-4-ylamine may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, mist, gas or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised when handling this compound .

properties

IUPAC Name

4-(3-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN/c13-11-3-1-2-10(8-11)9-4-6-12(14)7-5-9/h1-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUHEBIOTFMLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382211
Record name 3'-Fluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Fluoro-biphenyl-4-ylamine

CAS RN

5728-66-5
Record name 3'-Fluoro-biphenyl-4-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5728-66-5
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